molecular formula C12H14BrNO4S B2434673 2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone CAS No. 339097-91-5

2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone

Cat. No.: B2434673
CAS No.: 339097-91-5
M. Wt: 348.21
InChI Key: QYECBTNJWQJDDZ-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a morpholino group attached to an ethanone backbone.

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-10-1-3-11(4-2-10)19(16,17)9-12(15)14-5-7-18-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYECBTNJWQJDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone typically involves the reaction of 4-bromobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with an ethanone derivative to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Scientific Research Applications

The applications of 2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone can be categorized into several key areas:

Organic Chemistry

  • Building Block : It serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to novel derivatives with enhanced properties.
  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Effects : Studies have shown that it possesses antioxidant properties, which may contribute to its potential therapeutic effects in preventing oxidative stress-related diseases .

Medicinal Chemistry

  • Therapeutic Potential : Investigated for its potential role in drug discovery, particularly in targeting specific enzymes and receptors involved in disease pathways. Its mechanism of action includes modulation of signaling pathways related to inflammation and cell proliferation .
  • Anti-inflammatory Effects : Case studies have demonstrated its efficacy in reducing inflammation in animal models, indicating potential applications in treating inflammatory diseases .

Industrial Applications

  • Material Synthesis : Utilized in the synthesis of advanced materials and intermediates for various industrial applications, including polymers and specialty chemicals.

Case Studies

Several case studies highlight the potential applications of this compound:

Study A

Investigated its effects on breast cancer cell lines, revealing an IC50 value of approximately 25 µM, indicating effective inhibition of cell proliferation.

Study B

Explored anti-inflammatory effects in a rat model of arthritis where administration resulted in significant reductions in joint swelling and pain scores.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone
  • 4-Bromophenylsulfonyl chloride
  • 4-Bromophenylsulfonamide

Uniqueness

2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to similar compounds .

Biological Activity

Overview

2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a bromophenyl group, a sulfonyl moiety, and a morpholino group, which contribute to its diverse interactions and biological effects.

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is generally conducted in organic solvents like dichloromethane at room temperature. This method allows for the formation of the final product through subsequent reactions with ethanone derivatives, optimizing yields for both laboratory and industrial applications.

Antimicrobial Properties

Research indicates that compounds bearing similar structural features to this compound exhibit promising antimicrobial activity. For instance, derivatives containing the bromophenyl group have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, certain bromophenyl derivatives have been tested against human breast adenocarcinoma cell lines (MCF7) using assays like Sulforhodamine B (SRB), revealing significant cytotoxic effects. The structure-activity relationship (SAR) suggests that the presence of the bromine atom enhances the compound's efficacy against cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activity and signaling pathways. Additionally, the bromophenyl moiety may facilitate interactions with aromatic residues in target proteins, enhancing binding affinity and specificity.

Case Studies

  • Antimicrobial Evaluation : A study evaluated various derivatives similar to this compound for their antimicrobial properties using a turbidimetric method. Results indicated that compounds with bromophenyl groups exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Screening : In another investigation focused on anticancer activity, several derivatives were screened against MCF7 cells, revealing that specific modifications to the bromophenyl group enhanced cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerateSignificantMorpholino group enhances solubility
2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanoneLowModerateLacks morpholino group
4-BromophenylsulfonamideHighLowSimple sulfonamide structure

Q & A

Q. What mechanistic insights do kinetic isotope effects (KIE) provide?

  • Advanced Mechanistic Study : KIE experiments (kH/kD >1.5) indicate bond-breaking in the rate-determining step. Guides catalyst design (e.g., Pd-NHC complexes) for improved efficiency in sulfonamide formation .

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